![molecular formula C20H17FN2O3S2 B2429501 N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 681480-05-7](/img/structure/B2429501.png)
N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C20H17FN2O3S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Applications
Several studies have synthesized and evaluated derivatives of the given compound for their potential as antimicrobial and antiviral agents. For instance, a novel series of flurbiprofen hydrazide derivatives were synthesized and screened for antimicrobial activity against various bacterial and fungal strains. These compounds were also evaluated for their ability to inhibit Hepatitis C virus NS5B polymerase, with specific derivatives demonstrating notable inhibition against the virus (Çıkla et al., 2013). Similarly, other research focused on the synthesis of novel derivatives targeting antibacterial and antifungal activities, with certain compounds showing significant efficacy against tested strains (Helal et al., 2013).
Anticancer Activity
Research into the anticancer properties of related derivatives has revealed that certain compounds exhibit promising activity against various cancer cell lines. For example, derivatives bearing semicarbazide, thiosemicarbazide, and thiazolidine moieties were synthesized and their molecular structures confirmed. The antioxidant activity and anticancer activity against human glioblastoma and breast cancer cell lines were evaluated, with some compounds showing significant cytotoxic effects (Tumosienė et al., 2020). Another study focused on the synthesis and characterization of novel derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the multifaceted potential of these compounds in therapeutic applications (Küçükgüzel et al., 2013).
Anticonvulsant and Neuropharmacological Properties
Derivatives of the mentioned chemical structure have also been explored for their potential in treating neurological disorders. For instance, a series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated as anticonvulsant agents, showing considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).
Antimicrobial and Antifungal Agents
Another study synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which were screened for their antibacterial and antifungal activities. Some compounds showed significant activities, comparable to standard antimicrobial agents, highlighting their potential as new therapeutic agents for treating infections (Helal et al., 2013).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c1-26-16-8-3-2-5-13(16)11-17-19(25)23(20(27)28-17)10-9-18(24)22-15-7-4-6-14(21)12-15/h2-8,11-12H,9-10H2,1H3,(H,22,24)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWWNOAEHYXEAM-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-methoxy-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2429418.png)
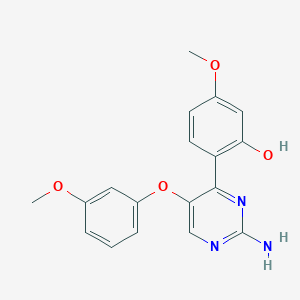
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2429421.png)
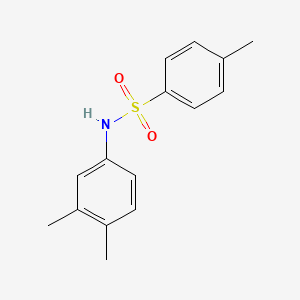
![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethyl)anilino]-3,5-hexadien-2-one](/img/structure/B2429426.png)

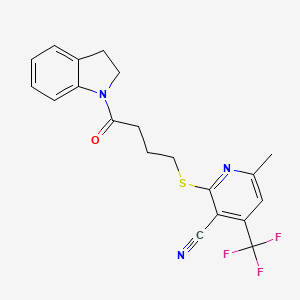
![3-[(1E)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(2,4-dichlorophenoxy)ethylidene]-1-phenylurea](/img/structure/B2429431.png)
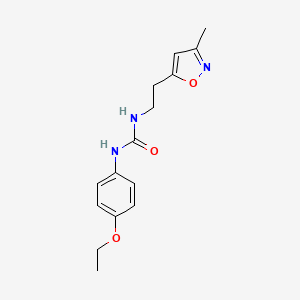
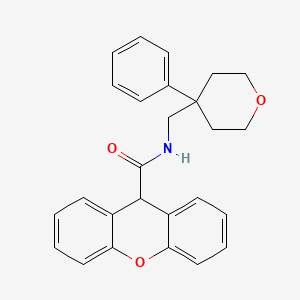
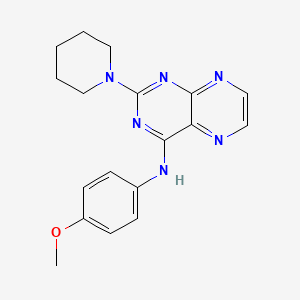
![4-Chloro-2-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2429436.png)
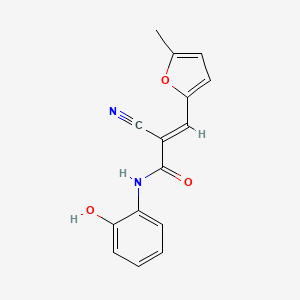
![9-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2429441.png)